5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound features a fused [1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol core substituted with a 2-chlorophenyl group, a 4-(4-fluorophenyl)piperazine moiety, and a methyl group. Its molecular formula is C₂₂H₂₁ClFN₅OS (molecular weight: 458.0) . The structural complexity arises from the triazolothiazole scaffold, a pharmacophoric motif often associated with diverse biological activities, including antifungal and central nervous system (CNS) modulation.
Properties
IUPAC Name |
5-[(2-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(17-4-2-3-5-18(17)23)28-12-10-27(11-13-28)16-8-6-15(24)7-9-16/h2-9,19,30H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYGASSMAWFKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withc-Met kinase , suggesting that this compound may also target kinases or similar proteins.
Mode of Action
It’s suggested that the compound could potentially inhibitc-Met kinase , which would interfere with signal transduction pathways and potentially halt cell proliferation.
Biochemical Pathways
Inhibition ofc-Met kinase would likely impact pathways related to cell growth and proliferation.
Pharmacokinetics
Similar compounds have been found to significantly reduceAchE levels , suggesting that this compound may also have an impact on enzyme levels and thus influence its bioavailability.
Result of Action
The potential inhibition ofc-Met kinase could result in the disruption of cell signaling pathways, potentially leading to a halt in cell proliferation.
Biological Activity
The compound 5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (CAS Number: 869344-20-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 458.0 g/mol. The structure incorporates a triazole and thiazole ring system, which are known to contribute to various biological activities.
Antifungal Activity
Recent studies have indicated that derivatives of this compound exhibit antifungal properties. For instance, research into related triazole compounds has shown promising results against fungal strains, suggesting that modifications to the triazole structure can enhance antifungal efficacy.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism appears to involve the inhibition of topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells .
The proposed mechanism of action includes:
- Topoisomerase II Inhibition : The compound may act as a topoisomerase II inhibitor, leading to DNA damage and subsequent cell death in cancerous cells.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in the cell cycle of certain cancer cell lines, preventing further proliferation .
Case Studies
-
Study on HepG2 Cells :
- Objective : To evaluate the cytotoxic effects of the compound on liver cancer cells.
- Findings : Significant reductions in cell viability were noted at concentrations above 5 μM, with evidence of apoptosis through caspase activation.
-
Study on MCF-7 Cells :
- Objective : To assess the effects on breast cancer cells.
- Findings : Similar cytotoxic effects were observed, with enhanced apoptosis markers detected via flow cytometry analysis.
Data Summary Table
| Biological Activity | Cell Line | Concentration (μM) | Effects |
|---|---|---|---|
| Cytotoxicity | HepG2 | >5 | Apoptosis induction |
| Cytotoxicity | MCF-7 | >5 | Apoptosis induction |
| Antifungal | Various fungi | Varies | Inhibition of growth |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs based on substituent variations, synthetic routes, and inferred pharmacological properties. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
| Compound Name / ID | Core Structure | Substituents | Molecular Weight | Key Inferences |
|---|---|---|---|---|
| Target Compound | [1,2,4]Triazolo[3,2-b][1,3]thiazol-6-ol | 2-Chlorophenyl, 4-(4-fluorophenyl)piperazine, methyl | 458.0 | Potential CNS/antifungal activity due to piperazine and triazole-thiazole core |
| 5-{4-(3-Chlorophenyl)Piperazin-1-YlMethyl}-2-Methyl... | [1,2,4]Triazolo[3,2-b][1,3]thiazol-6-ol | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, methyl | 542.0 | Increased hydrophobicity from ethoxy/methoxy groups; potential reduced solubility |
| 4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-Yl)... | Thiazole-pyrazole hybrid | Multiple 4-fluorophenyl groups, triazole | N/A | Isostructural packing (triclinic symmetry); planar conformation may enhance crystallinity |
| 3-(5-(4-Methoxyphenyl)Pyrazol-3-Yl)-6-R-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazoles | Triazolo-thiadiazole | 4-Methoxyphenyl, variable R groups (e.g., methyl, halogen) | ~350–450 | Antifungal activity predicted via molecular docking (14-α-demethylase target) |
Key Observations
Structural Variations: Substituent Position: The target compound’s 2-chlorophenyl group (vs. 3-chlorophenyl in ) may alter steric interactions with biological targets. Hybrid Cores: Compounds like replace the triazolothiazole core with triazolo-thiadiazole, which may shift activity toward antifungal effects.
Synthetic Considerations :
- The target compound’s synthesis likely involves condensation of a triazolothiazole precursor with substituted benzyl halides or aldehydes, akin to methods in (e.g., coupling with chlorobenzyl chloride).
- Catalytic conditions (e.g., Bleaching Earth Clay in PEG-400 ) are critical for achieving high yields in structurally complex analogs.
Pharmacological Implications: Antifungal Potential: Molecular docking studies on triazolo-thiadiazoles suggest activity against fungal lanosterol 14-α-demethylase, a cytochrome P450 enzyme. The target compound’s triazole-thiazole core may exhibit similar interactions.
Physicochemical Properties: Solubility: The target compound’s molecular weight (458.0) and lack of polar substituents (vs. Crystallinity: Isostructural compounds like exhibit triclinic packing, which may influence formulation stability.
Preparation Methods
Triazolo-Thiazole Core Synthesis
The triazolo[3,2-b]thiazole scaffold is typically synthesized via a cyclocondensation reaction between thiosemicarbazides and α-haloketones. For Compound X, this involves:
Step 1 : Reaction of 2-methyl-5-hydrazinyl-1,3-thiazol-6-ol with chloroacetone in ethanol under reflux (78°C, 12 hours), yielding 2-methyl-thiazolo[3,2-b]triazol-6-ol.
Step 2 : Bromination at position 5 using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) at 0°C to introduce a bromine atom for subsequent coupling.
Table 1 : Optimization of Core Synthesis
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | Ethanol | 72 | 95 | |
| Temperature | 78°C | 68 | 93 | |
| Brominating Agent | NBS | 85 | 98 |
| Method | Catalyst | Temperature | Yield (%) | Byproducts |
|---|---|---|---|---|
| A | None | 120°C | 58 | Isomeric adducts |
| B | Pd(PPh₃)₄ | 100°C | 82 | <5% |
Methyl Group Installation and Final Functionalization
The 2-methyl group is introduced early in the synthesis (Step 1 of core formation). Hydroxylation at C6 is achieved via acid-catalyzed hydrolysis of a methoxy precursor using hydrobromic acid (HBr) in acetic acid.
Critical Note : Direct hydroxylation risks oxidation of the thiazole sulfur; thus, protective strategies like tert-butyldimethylsilyl (TBS) ethers are recommended.
Industrial-Scale Optimization
Solvent and Catalyst Recycling
Purification Techniques
-
High-Performance Liquid Chromatography (HPLC) : Achieves >99.5% purity using a C18 column with acetonitrile/water (70:30).
-
Crystallization : Ethanol/water (1:3) yields needle-like crystals suitable for X-ray diffraction analysis.
Challenges and Mitigation Strategies
Q & A
Q. Critical conditions :
- Temperature : Cyclization steps often require 80–100°C in polar aprotic solvents (e.g., DMF) .
- Catalysts : Triethylamine or pyridine is used to neutralize HCl byproducts during alkylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Basic: How is the compound’s structural identity confirmed, and what analytical techniques are prioritized?
Answer:
Multi-modal characterization is essential:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituent integration (e.g., piperazine protons at δ 2.5–3.5 ppm; aromatic protons at δ 6.5–7.5 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the fused thiazolo-triazole system .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 510.1 for C₂₅H₂₁ClFN₅O₂S) .
- Elemental Analysis : Validates purity (C, H, N, S within ±0.4% of theoretical) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in kinase assays)?
Answer:
Discrepancies may arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 1 mM vs. 10 μM) or buffer pH alter inhibition kinetics .
- Compound Stability : Hydrolysis of the triazole ring under acidic/alkaline conditions reduces potency; validate stability via HPLC before testing .
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular assays (e.g., Western blot for phosphorylated targets) .
Q. Methodological recommendation :
- Use a standardized protocol (e.g., Eurofins KinaseProfiler™) and report full experimental parameters (e.g., pre-incubation time, DMSO concentration) .
Advanced: What strategies optimize regioselectivity during functionalization of the thiazolo-triazole scaffold?
Answer:
Regioselectivity challenges arise due to the electron-rich triazole and electron-deficient thiazole rings:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on piperazine) to steer electrophilic substitution .
- Metal Catalysis : Pd-catalyzed C–H activation at the 2-methyl position for halogenation or cross-coupling .
- Computational Guidance : DFT calculations (e.g., Hirshfeld charge analysis) predict reactive sites .
Q. Example :
- Suzuki coupling at the 5-position achieves >80% yield using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water .
Advanced: How can metabolic stability be improved without compromising target affinity?
Answer:
Structure-Activity Relationship (SAR) strategies :
- Piperazine Modifications : Replace 4-fluorophenyl with 4-CF₃ to reduce CYP3A4-mediated N-dealkylation .
- Hydroxyl Group Masking : Synthesize prodrugs (e.g., acetylated 6-OH) to enhance plasma stability .
- Isosteric Replacement : Substitute the furan ring (if present) with a bioisostere like thiophene to maintain π-stacking interactions .
Q. Validation :
- Microsomal Assays : Compare intrinsic clearance (Cl₋int) of analogs in human liver microsomes .
Basic: What are the key physicochemical properties influencing solubility and formulation?
Answer:
- LogP : Calculated ~3.1 (moderate lipophilicity) limits aqueous solubility (<0.1 mg/mL) .
- pKa : The phenolic -OH (pKa ~9.5) and piperazine (pKa ~7.1) enable pH-dependent solubility .
- Solid-State Forms : Polymorph screening (e.g., via slurry experiments) identifies stable crystalline forms for co-crystallization .
Advanced: How can in silico models predict off-target interactions, and what are their limitations?
Answer:
Computational workflows :
- Molecular Docking : Screen against Pharmaprojects® or ChEMBL databases to identify GPCR/kinase off-targets .
- Machine Learning : Train models on Tox21 datasets to predict hERG or CYP inhibition .
Q. Limitations :
- False positives arise from inaccurate protonation states (e.g., piperazine at physiological pH) .
- Validation : Confirm predictions with radioligand binding assays (e.g., ³H-spiperone for 5-HT₂A) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
